molecular formula C₁₈H₂₆O₈ B1140697 4-Hydroxypropofol-4-O-b-D-glucuronide CAS No. 115005-78-2

4-Hydroxypropofol-4-O-b-D-glucuronide

Cat. No.: B1140697
CAS No.: 115005-78-2
M. Wt: 370.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxypropofol-4-O-b-D-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₂₆O₈ and its molecular weight is 370.39. The purity is usually 95%.
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Scientific Research Applications

  • Propofol Metabolism and Clearance : Liver and kidneys contribute significantly to the metabolism of propofol, with glucuronidation being a major pathway. Despite liver microsomes showing a higher activity of propofol glucuronidation, kidney may still be a substantial contributor due to blood flow limitations in both tissues (Al-jahdari et al., 2006).

  • Influence of Sex on Propofol Metabolism : A study found that women had higher amounts of propofol glucuronide and its hydroxylated metabolites compared to men. This indicates sex-based differences in propofol metabolism, which may have implications for propofol anesthesia (Loryan et al., 2011).

  • Glucuronidation in Drug Metabolism : The study of Bisphenol S (BPS) metabolism demonstrated that glucuronidation, forming BPS glucuronide, is a predominant metabolic pathway. This emphasizes the role of glucuronidation in detoxification and endocrine activities of various substances (Skledar et al., 2016).

  • Sex Difference in Propofol Metabolite Formation : Another study replicated findings of higher propofol metabolites in women compared to men, suggesting more rapid propofol metabolism in women, which may influence the efficacy of propofol anesthesia between sexes (Choong et al., 2013).

  • Pharmacokinetic Implications for Propofol : A study examining propofol pharmacokinetics revealed that about 60% of a radiolabelled dose of propofol is excreted in urine as glucuronide and sulphate conjugates, underlining the importance of these pathways in propofol's pharmacokinetic profile (Kanto & Gepts, 1989).

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-3,5-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O8/c1-7(2)10-5-9(6-11(8(3)4)12(10)19)25-18-15(22)13(20)14(21)16(26-18)17(23)24/h5-8,13-16,18-22H,1-4H3,(H,23,24)/t13-,14-,15+,16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCRGVWMLWGVRH-RNGZQALNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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